BenchChemオンラインストアへようこそ!

tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate

Spirocyclic Building Blocks MOR Agonist Synthesis Procurement Compliance

tert-Butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate (CAS 2138101-23-0) is a spirocyclic building block featuring a 7-oxaspiro[3.5]nonane core, a Boc-protected amine at the 1-position, and a free primary amine at the 3-position. It is supplied as a mixture of diastereomers with a molecular weight of 256.34 g/mol and a minimum purity of 95%.

Molecular Formula C13H24N2O3
Molecular Weight 256.346
CAS No. 2138101-23-0
Cat. No. B2900079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate
CAS2138101-23-0
Molecular FormulaC13H24N2O3
Molecular Weight256.346
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C12CCOCC2)N
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-9(14)13(10)4-6-17-7-5-13/h9-10H,4-8,14H2,1-3H3,(H,15,16)
InChIKeyGNKZZXVIXSZHND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate (CAS 2138101-23-0): A Spirocyclic Building Block for Medicinal Chemistry


tert-Butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate (CAS 2138101-23-0) is a spirocyclic building block featuring a 7-oxaspiro[3.5]nonane core, a Boc-protected amine at the 1-position, and a free primary amine at the 3-position . It is supplied as a mixture of diastereomers with a molecular weight of 256.34 g/mol and a minimum purity of 95% . The compound's value in pharmaceutical research stems from its ability to introduce both conformational rigidity and a protected amine handle into target molecules, particularly for programs exploring spirocyclic MOR agonists, HCV inhibitors, and other drug targets where scaffold pre-organization is critical [1].

Why Substituting tert-Butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate with Other Oxaspiro Analogs Compromises Synthetic Utility


The 7-oxaspiro[3.5]nonane scaffold is a key pharmacophore in multiple patent-protected therapeutic programs, but the exact position of functional groups dictates biological activity, synthetic accessibility, and even legal freedom to operate [1]. Simple substitution with a close regioisomer, such as shifting the amine from position 3 to position 5, can result in a compound that is itself patented and whose sale is legally restricted, immediately halting procurement for any research program not covered by a license . Similarly, replacing the Boc with an Fmoc protecting group may seem chemically equivalent but introduces supply chain risk, as key Fmoc variants have been discontinued from major catalogues, adding months of delay and requiring re-synthesis . Even substitution with the 3-hydroxy analog, while commercially available, introduces a different hydrogen-bonding pharmacophore (H-bond donor vs. donor/acceptor), requiring a complete re-optimization of any SAR campaign [2].

Quantitative Differentiation of tert-Butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate from Its Closest Analogs


Unrestricted Commercial Availability vs. Patent-Blocked 5-Amino Regioisomer

For procurement teams, the freedom to operate is a critical quantitative 'go/no-go' criterion. The 5-amino regioisomer, tert-butyl N-(5-amino-7-oxaspiro[3.5]nonan-2-yl)carbamate (CAS 2306269-01-0), is structurally closest to the target compound but has its sale explicitly prohibited on major platforms due to existing patents . In contrast, the target compound (CAS 2138101-23-0) is available for purchase without restriction from multiple suppliers, making it the only viable option for researchers without a pre-existing license .

Spirocyclic Building Blocks MOR Agonist Synthesis Procurement Compliance

Supply Chain Resilience: Boc Variant is Active vs. Discontinued Fmoc Variant

The choice of amine protecting group dictates a compound's synthetic utility. While the Fmoc analog ((9H-fluoren-9-yl)methyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate hydrochloride) offers orthogonal deprotection, it has been discontinued by key suppliers like CymitQuimica . The target Boc-protected compound remains an active catalogue item, ensuring reliable supply. The Boc group also offers a distinct deprotection profile requiring acidic conditions (e.g., TFA), which is complementary to base-labile Fmoc strategies .

Peptide Chemistry Protecting Group Strategy Supply Chain Management

Amine vs. Hydroxyl Pharmacophore for Enhanced Binding Interactions

At the molecular level, replacing the 3-amino group with a 3-hydroxyl group fundamentally alters the compound's interaction profile. While both can act as hydrogen-bond donors, the amine (pKa ~9-10) will be protonated at physiological pH, enabling strong ionic interactions with acidic residues like Asp or Glu in a target protein. The hydroxyl analog (pKa ~15) remains largely neutral . The target compound has a molecular weight of 256.34 g/mol and a topological polar surface area (TPSA) of 67.8 Ų, identical to the hydroxyl analog (MW 257.33 g/mol, TPSA 67.8 Ų), but the presence of the nitrogen atom provides a critical additional interaction modality [1].

Structure-Activity Relationship Drug Design Hydrogen Bonding

Optimal Use Cases for tert-Butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate in Drug Discovery


Synthesis of Patent-Unencumbered, Novel MOR Agonists

Medicinal chemistry teams pursuing next-generation mu-opioid receptor (MOR) agonists can utilize the target compound as a core scaffold to explore novel chemical space. Unlike the 5-amino regioisomer, which is entangled in existing patent protections, this compound provides a legal, commercially secure starting point for generating new intellectual property . Its spirocyclic framework is validated by patents from Hengrui Medicine and others for pain management, making it a relevant core for hit-to-lead optimization [1].

Boc-Protected Intermediate for Parallel Library Synthesis

The target compound's availability as a reliable, multi-gram-scale building block makes it suitable for the parallel synthesis of diverse compound libraries. The Boc group can be cleaved under acidic conditions to unveil a second reactive amine, allowing for sequential, divergent functionalization of both the C1 and C3 positions to rapidly explore structure-activity relationships. This is a critical advantage compared to the discontinued Fmoc variant, which cannot support large-scale library production .

Constrained Pharmacophore Design for Selectivity Optimization

For programs where improving target selectivity over anti-targets is a key objective, the rigid spirocyclic core of this compound introduces conformational constraint. By incorporating this scaffold, medicinal chemists can pre-organize a molecule into its bioactive conformation, potentially reducing the entropic penalty upon binding. The ionizable 3-amino group further differentiates it from the neutral 3-hydroxy analog, enabling the exploration of strong ionic anchoring points within a protein binding site [2].

Quote Request

Request a Quote for tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.